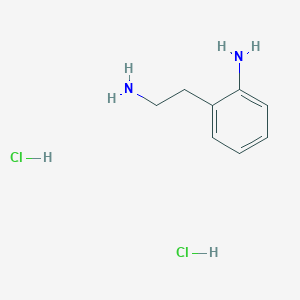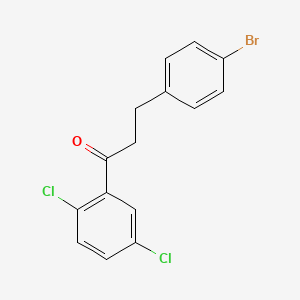
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Übersicht
Beschreibung
The compound “3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one” appears to be a complex organic molecule. It contains a propanone (or acetone) backbone with two phenyl groups attached, one of which is brominated and the other is dichlorinated.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable bromophenyl and dichlorophenyl precursor with a propanone derivative. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the propanone backbone and the two phenyl rings. The positions of the bromine and chlorine atoms on the phenyl rings could influence the overall shape and properties of the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine and chlorine atoms, as well as the ketone group. These functional groups could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms and the ketone group could affect its polarity, solubility, boiling point, and melting point.Wissenschaftliche Forschungsanwendungen
Optoelectronic and Semiconductor Applications : The compound (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, a derivative, has been studied for its linear optical, second and third-order nonlinear optical (NLO) properties. These properties are significant in the development of various semiconductor devices, as the compound shows potential for use in organic semiconductor devices, particularly as n-type electron transport materials (Shkir et al., 2019).
Structural and Crystal Analysis : Research has been conducted on the crystal structure and Hirshfeld surface analysis of alkyl substituted N,4-diphenyl thiazole-2-amine, which includes the study of compounds similar to 3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one. This research is vital for understanding the molecular structure and potential applications of these compounds in various fields (Nadaf et al., 2019).
Antifungal Applications : 3-(Halogenated Phenyl)-5-Acyloxymethyl-2,5-Dihydrofuran-2-ones, a class of compounds which include variants of the queried compound, have been evaluated for their antifungal activity. They exhibit significant in vitro activity against yeasts and molds, particularly Aspergillus species (Buchta et al., 2004).
Polymerization and Material Science : A study on the mechanism of chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni catalysts, relevant to the queried compound, shows potential applications in synthesizing well-defined polymers, which are crucial in material science (Miyakoshi et al., 2005).
Synthesis and Analysis of Benzimidazoles : Research involving o-Bromophenyl isocyanide, a related compound, focuses on the synthesis of benzimidazoles, which are crucial in various chemical and pharmaceutical applications (Lygin & Meijere, 2009).
Anti-inflammatory and Gastroprotective Properties : Certain chalcones, including variants of the queried compound, have been synthesized and evaluated for their anti-inflammatory and gastroprotective properties. These studies are important for the development of new therapeutic agents (Okunrobo et al., 2006).
Safety And Hazards
As with any chemical compound, handling “3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one” would require appropriate safety precautions. The specific hazards would depend on various factors including the compound’s reactivity, toxicity, and volatility.
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its behavior in chemical reactions, studying its physical and chemical properties, and testing its biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed. If you have any more questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMABYCKEMJLARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



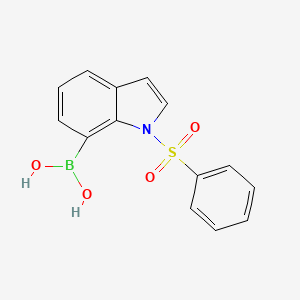
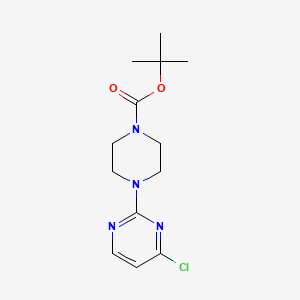
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1522303.png)
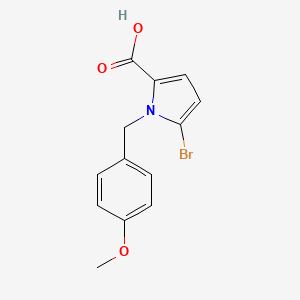
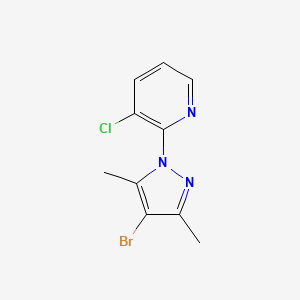
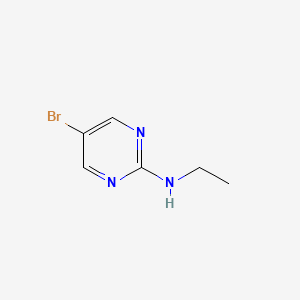
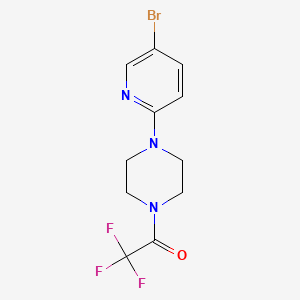
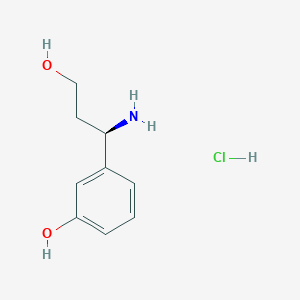
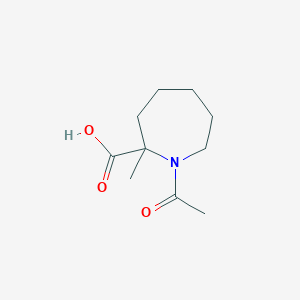
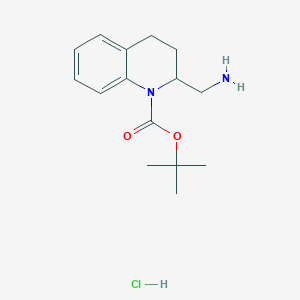
![N-Boc-4'-Methyl-[1,4']bipiperidinyl](/img/structure/B1522312.png)
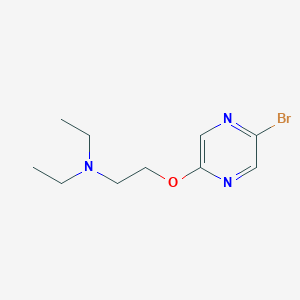
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)
